N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)isonicotinamide
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Overview
Description
N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)isonicotinamide is a synthetic compound belonging to the thiazolo[3,2-a]pyrimidine family. These compounds are known for their diverse biological activities, including antibacterial, antiviral, and anticancer properties . The unique structure of this compound makes it a valuable subject for scientific research and potential therapeutic applications.
Preparation Methods
The synthesis of N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)isonicotinamide typically involves the following steps :
S-Alkylation: The reaction of 6-substituted-2-thiouracils with appropriate substituted phenacyl halides to form S-alkylated derivatives.
Intramolecular Cyclization: Treatment of S-alkylated derivatives at different temperatures to induce intramolecular cyclization, forming 3-(substituted phenyl)-5H-thiazolo[3,2-a]pyrimidin-5-ones.
Acylation: Acylation of the 7-NH2 group of 5H-thiazolo[3,2-a]pyrimidin-5-ones to afford amide derivatives.
Reduction: Reduction of the NO2 group of 5H-thiazolo[3,2-a]pyrimidin-5-ones to yield amino derivatives.
Chemical Reactions Analysis
N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)isonicotinamide undergoes various chemical reactions, including :
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. Major products formed are oxidized derivatives of the compound.
Reduction: Reagents such as sodium borohydride and lithium aluminum hydride are used, leading to reduced forms of the compound.
Substitution: Halogenation and nitration reactions are common, with reagents like bromine and nitric acid, resulting in halogenated and nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits significant antibacterial and antiviral activities, making it a candidate for developing new antimicrobial agents.
Medicine: Potential anticancer properties have been explored, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)isonicotinamide involves its interaction with various molecular targets and pathways . It is believed to inhibit key enzymes and proteins involved in bacterial and viral replication, as well as cancer cell proliferation. The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to the desired therapeutic effects.
Comparison with Similar Compounds
N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)isonicotinamide is unique due to its specific structural features and biological activities . Similar compounds include:
Thiazolo[3,2-a]pyrimidine derivatives: Known for their antibacterial and antiviral properties.
Pyrimidine analogs: Exhibiting anticancer and anti-inflammatory activities.
Thiazole derivatives: Used in various therapeutic applications, including antimicrobial and anticancer treatments.
Properties
IUPAC Name |
N-(2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-8-12(18-13(20)11-4-6-16-7-5-11)14(21)19-9(2)10(3)22-15(19)17-8/h4-7H,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWJDKAEKBAIAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=C(SC2=N1)C)C)NC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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